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Cat. No.: B1617051
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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methyl-5-nitroquinoline, a
heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This
document delves into its nomenclature, physicochemical properties, synthesis, and potential
applications, with a focus on providing field-proven insights and maintaining the highest
standards of scientific integrity.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse and
reproducibility. This section provides the standardized nomenclature and identifiers for the topic
compound.

IUPAC Name
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The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-
Methyl-5-nitroquinoline.[1][2] This name systematically describes the molecular structure,
indicating a quinoline core with a methyl group at the 3-position and a nitro group at the 5-
position.

Synonyms and Identifiers

In literature and commercial databases, 3-Methyl-5-nitroquinoline may be referred to by
several synonyms. It is crucial for researchers to be aware of these alternative names to
ensure comprehensive literature searches.

Identifier Value

CAS Number 103754-53-6[1][2]

Molecular Formula C10HsN202[1][2]

Molecular Weight 188.18 g/mol [1][2]
Synonyms Quinoline, 3-methyl-5-nitro-[2]
NSC137125[1]

DTXSID90300465[1]

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of 3-Methyl-5-nitroquinoline
is essential for its synthesis, purification, characterization, and for predicting its behavior in
biological systems.

Physicochemical Data

The following table summarizes key physicochemical properties of 3-Methyl-5-nitroquinoline.
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Property Value Source
Melting Point 106-107 °C [2]
Boiling Point 338.7 £ 27.0 °C (Predicted) [2]
LogP 2.97460 (Predicted) [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

CZuntg p 3 s
Rotatable Bond Count 0 [1]
Exact Mass 188.0586 g/mol [1]
Appearance Yellow to orange crystalline 3]

solid

Spectroscopic Characterization (Predicted)

As of the date of this guide, readily available, experimentally verified spectroscopic data (NMR,
IR, MS) for 3-Methyl-5-nitroquinoline is limited in public databases. Therefore, this section
provides a theoretical prediction of its key spectroscopic features based on its structure. These
predictions are intended to guide researchers in the characterization of this compound.

The proton NMR spectrum of 3-Methyl-5-nitroquinoline is expected to show distinct signals
for the aromatic protons and the methyl group. The chemical shifts are influenced by the
electron-withdrawing nitro group and the quinoline ring system.

o Methyl Protons (-CHs): A singlet is expected, likely in the range of & 2.5-2.7 ppm.

o Aromatic Protons: A complex multiplet pattern is anticipated in the aromatic region (o 7.0-9.0
ppm). The protons on the quinoline ring will exhibit characteristic coupling patterns.

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

o Methyl Carbon (-CHs): A signal is expected in the aliphatic region, around & 15-25 ppm.
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e Aromatic and Heteroaromatic Carbons: Multiple signals are expected in the range of & 120-
160 ppm. The carbon atom attached to the nitro group will be significantly deshielded.

The IR spectrum of 3-Methyl-5-nitroquinoline will show characteristic absorption bands for its
functional groups.

Aromatic C-H stretching: Bands are expected in the region of 3000-3100 cm™2.
¢ Aliphatic C-H stretching (methyl group): Bands are expected around 2850-2960 cm™1.

e N=O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching
bands are anticipated around 1500-1550 cm~* and 1335-1365 cm™1, respectively.

e C=N and C=C stretching (quinoline ring): Multiple bands are expected in the 1450-1600 cm™1
region.

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and
characteristic fragmentation patterns.

e Molecular lon (M*): A prominent peak at m/z = 188, corresponding to the molecular weight of
the compound.

o Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the
loss of NO2 (m/z = 142) and NO (m/z = 158).

Synthesis of 3-Methyl-5-nitroquinoline

The synthesis of 3-Methyl-5-nitroquinoline can be achieved through the nitration of 3-
methylquinoline. This reaction is a classic example of electrophilic aromatic substitution on a
heterocyclic system.

Synthetic Pathway

The primary route for the synthesis of 3-Methyl-5-nitroquinoline involves the direct nitration of
3-methylquinoline using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a
catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+).
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Caption: Synthetic pathway for 3-Methyl-5-nitroquinoline.

Experimental Protocol (Reference)

A detailed experimental procedure for the nitration of 3-methylquinoline to yield 3-methyl-5-
nitroquinoline and its isomer, 3-methyl-8-nitroquinoline, is described in the Journal of Organic
Chemistry.[1] The protocol involves the careful addition of 3-methylquinoline to a cooled
mixture of fuming nitric acid and concentrated sulfuric acid.

Causality behind Experimental Choices:

e Mixed Acid Nitration: The use of a mixture of concentrated nitric acid and sulfuric acid is a
standard and effective method for generating the nitronium ion (NO2z"), the active
electrophile in this reaction. Sulfuric acid's role as a strong acid and a dehydrating agent
promotes the formation of the nitronium ion.

o Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0-10 °C)
to control the exothermic nature of the nitration reaction and to minimize the formation of
byproducts from over-nitration or degradation of the starting material.

Self-Validating System:

The successful synthesis can be validated by monitoring the reaction progress using thin-layer
chromatography (TLC). The final product should be purified, for example, by recrystallization,

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1617051/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-3-methyl-5-nitroquinoline
https://www.benchchem.com/product/b1617051/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-methyl-5-nitroquinoline
https://www.benchchem.com/product/b1617051/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-methyl-5-nitroquinoline
https://www.benchchem.com/product/b1617051/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-methyl-5-nitroquinoline
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02896d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617051?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

and its identity and purity confirmed by melting point determination and spectroscopic analysis
(NMR, IR, and MS), comparing the obtained data with the predicted values.

Potential Applications in Drug Development and
Research

While specific biological activities for 3-Methyl-5-nitroquinoline are not extensively
documented in publicly available literature, the quinoline and nitroquinoline scaffolds are well-
established pharmacophores with a broad range of therapeutic applications. This section
explores the potential applications of 3-Methyl-5-nitroquinoline based on the known activities
of structurally related compounds.

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity. The planar
guinoline ring system can intercalate with DNA, and various substituted quinolines have been
shown to inhibit key enzymes involved in cancer cell proliferation and survival. The presence of
a nitro group can also contribute to cytotoxic effects. For instance, nitroxoline (8-hydroxy-5-
nitroquinoline) has shown potent anticancer properties.[4] Therefore, it is hypothesized that 3-
Methyl-5-nitroquinoline may exhibit antiproliferative activity against cancer cell lines.

Hypothetical Action

3-Methyl-5-nitroquinoline

Cellular|Effects
Y \ 4 Y

DNA Intercalation Enzyme Inhibition Induction of
(e.g., Topoisomerases, Kinases) Oxidative Stress

Outdome

Apoptosis
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Caption: Hypothetical mechanisms of anticancer activity.

Antimicrobial Activity

The quinoline core is a key feature of many successful antimicrobial agents, including the
fluoroquinolone antibiotics. Nitroaromatic compounds also have a long history of use as
antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive
radical species that damage cellular components. This dual-pharmacophore nature suggests
that 3-Methyl-5-nitroquinoline could possess antibacterial and/or antifungal properties.

Safety and Handling

As with many nitroaromatic compounds, 3-Methyl-5-nitroquinoline should be handled with
care. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely
available, general precautions for handling nitro compounds should be followed. These include
working in a well-ventilated fume hood, wearing appropriate personal protective equipment
(gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.
Nitro compounds can be toxic and may have mutagenic properties.

Conclusion and Future Directions

3-Methyl-5-nitroquinoline is a readily accessible derivative of the versatile quinoline scaffold.
While its specific biological activities are yet to be fully elucidated, its structural features
suggest potential for applications in medicinal chemistry, particularly in the development of
novel anticancer and antimicrobial agents. This technical guide provides a foundation for
researchers interested in exploring the synthesis and properties of this compound. Future
research should focus on the experimental validation of its spectroscopic properties, the
optimization of its synthesis, and the systematic evaluation of its biological activity in a range of
in vitro and in vivo models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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